molecular formula C12H9F2NO B15169386 [6-(2,5-Difluorophenyl)pyridin-3-yl]methanol

[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol

Cat. No.: B15169386
M. Wt: 221.20 g/mol
InChI Key: HHOJGZNXFRCBJZ-UHFFFAOYSA-N
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Description

[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol is a fluorinated pyridine derivative. This compound is characterized by the presence of a difluorophenyl group attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2,5-Difluorophenyl)pyridin-3-yl]methanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the aromatic ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using specialized equipment to handle the reagents and conditions required for fluorination. The process may include steps such as halogen exchange reactions, catalytic hydrogenation, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(2,5-Difluorophenyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrafluoropyridine
  • 2,6-Difluoropyridine
  • 3,5-Difluoropyridine

Uniqueness

[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol is unique due to the specific positioning of the difluorophenyl group and the methanol group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

[6-(2,5-difluorophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9F2NO/c13-9-2-3-11(14)10(5-9)12-4-1-8(7-16)6-15-12/h1-6,16H,7H2

InChI Key

HHOJGZNXFRCBJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC=C(C=C2)CO)F

Origin of Product

United States

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